molecular formula C16H23FN2O3 B1407716 Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate CAS No. 1394808-79-7

Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate

Cat. No.: B1407716
CAS No.: 1394808-79-7
M. Wt: 310.36 g/mol
InChI Key: NCZCEDPYJPLKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate is a piperidine-based building block in organic synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a common protecting group for amines that allows for selective reactions at other molecular sites and can be removed under mild acidic conditions . The structure also contains a 4-amino-3-fluorophenoxy ether linkage, which may be of interest for creating molecular scaffolds with specific hydrogen bonding capabilities and electronic properties. As a chemical building block, its primary research value lies in its potential for use in pharmaceutical development and the synthesis of more complex molecules. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(20)19-8-6-11(7-9-19)21-12-4-5-14(18)13(17)10-12/h4-5,10-11H,6-9,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZCEDPYJPLKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Preparation of fluorinated piperidine core: The initial step involves synthesizing a fluorinated piperidine ring with a suitable leaving group or functional handle at the 4-position.
  • Amination: The amino group is introduced through reductive amination, where the intermediate reacts with an appropriate amine or aldehyde, followed by reduction.
  • Protection/deprotection strategies: The tert-butyl carbamate (Boc) group is introduced to protect the piperidine nitrogen during the synthesis.

Reaction Conditions:

  • Use of palladium-catalyzed hydrogenation with ammonium formate in methanol, as demonstrated in recent literature, achieves high yields (~100%) of the amino derivative.
  • The process involves initial halogenation (e.g., bromination or chlorination) at the 4-position, followed by nucleophilic substitution with ammonia or amines.

Representative Data:

Step Reagents Conditions Yield Reference
Halogenation NBS, N-iodosuccinimide Room temp, 3h 92%
Azidation NaN3, NaI 130°C, 16h 91%
Reduction Pd/C, H2 Room temp, 16h 67%

Direct Functionalization via Nucleophilic Aromatic Substitution

Another approach involves nucleophilic substitution on a fluorinated aromatic ring, such as 3-fluoro-4-hydroxybenzoic acid derivatives, followed by cyclization to form the piperidine ring.

Procedure Highlights:

Reaction Conditions:

  • Use of strong bases like potassium tert-butoxide in polar aprotic solvents (e.g., DMF) facilitates cyclization.
  • The Boc protection is introduced via reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Data Table:

Step Reagents Conditions Yield Reference
Phenol esterification Di-tert-butyl dicarbonate 0°C to RT 85%
Cyclization K tert-butoxide Elevated temperature 78%
Boc protection Boc2O RT, 2h 90%

Multistep Synthesis Involving Halogenation, Substitution, and Cyclization

A comprehensive route involves halogenation at the 4-position, followed by nucleophilic substitution with ammonia or amines, and subsequent cyclization to form the piperidine ring.

Detailed Procedure:

  • Step 1: Bromination of a suitable precursor, such as tert-butyl 4-methylenepiperidine , using N-bromosuccinimide (NBS) in the presence of radical initiators or light.
  • Step 2: Conversion of the bromide to an azide or amine via nucleophilic substitution with sodium azide or ammonia.
  • Step 3: Reduction of the azide to the amino group using catalytic hydrogenation.
  • Step 4: Protection of the amino group with Boc anhydride to yield the final protected compound.

Reaction Data:

Step Reagents Conditions Yield Reference
Bromination NBS CH2Cl2, 0°C to RT 92%
Azidation NaN3 130°C, DMSO 91%
Reduction Pd/C, H2 RT, 16h 67%

Alternative Routes: Use of Cross-Coupling and Modern Catalytic Methods

Recent advances include employing palladium-catalyzed cross-coupling reactions for constructing the aromatic-heterocyclic framework, followed by functional group transformations.

Method Highlights:

Data Summary and Comparative Table

Method Starting Material Key Reagents Typical Yield Advantages References
Reductive Amination Fluorinated piperidine Ammonium formate, Pd/C 67-100% High efficiency, straightforward ,
Nucleophilic Substitution Aromatic precursors NBS, NaN3, Boc2O 78-92% Versatile, allows functionalization ,
Cross-Coupling Aromatic halides Pd catalysts, boronic acids Variable Precise, suitable for complex modifications Recent literature

Notes on Optimization and Research Findings:

  • Reaction Conditions: Elevated temperatures (around 130°C) are often necessary for halogenation and azidation steps.
  • Catalysts: Palladium-based catalysts (e.g., Pd/C) are frequently employed for hydrogenation and coupling reactions.
  • Protection Strategies: The Boc group is favored for its stability during multi-step syntheses and ease of removal.
  • Yield Optimization: Use of anhydrous solvents and inert atmospheres minimizes side reactions, improving yields.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The fluorophenoxy group can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can yield various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to be utilized in:

  • The development of pharmaceuticals targeting specific biological pathways.
  • The creation of agrochemicals with enhanced efficacy against pests.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesApplications
This compoundPiperidine ring, tert-butyl ester, fluorinated phenoxyPharmaceuticals, Agrochemicals
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylateSimilar piperidine structureAntidepressants
Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylatePiperazine ring instead of piperidineAnticancer agents

Biological Research

The compound is being investigated for its biological activities , particularly its interactions with enzymes and receptors. Some notable areas of research include:

  • Enzyme Inhibition: Studies indicate that similar compounds can inhibit dipeptidyl peptidase IV (DPP-IV), which is crucial for glucose metabolism and diabetes treatment. The structure-activity relationship (SAR) suggests that modifications can enhance inhibitory potency against DPP-IV.
  • Anticancer Potential: Preliminary research shows that related compounds exhibit activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
  • Neuroprotective Effects: Emerging evidence suggests that derivatives of piperidine may have neuroprotective properties, making this compound relevant in neurodegenerative disease research.

Table 2: Biological Activities

Activity TypeDescription
Enzyme InhibitionPotential DPP-IV inhibitor for diabetes treatment
Anticancer ActivityInhibits tumor growth pathways in cancer cells
NeuroprotectionPossible protective effects against neurodegeneration

Medical Applications

Research is ongoing to explore the therapeutic potential of this compound in various medical contexts. Its ability to modulate specific molecular targets makes it a candidate for:

  • Developing treatments for metabolic disorders.
  • Targeting cancer cells through specific signaling pathways.

Case Study: Dipeptidyl Peptidase IV Inhibition
A study focused on the inhibition of DPP-IV revealed that compounds structurally similar to this compound showed significant inhibition rates, suggesting potential for diabetes management.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the fluorophenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, functional groups, and stereochemistry, leading to distinct physicochemical and biological properties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Substituent/Modification Key Functional Groups Molecular Weight (g/mol) Key Applications
Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate 4-amino-3-fluorophenoxy Boc, amine, fluoro, ether 338.35 Kinase inhibitor intermediates, antiviral scaffolds
Tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate 3-chloro-2-nitro-anilino Boc, chloro, nitro, amine ~367.83 Precursor to benzimidazolone derivatives targeting 8-oxo-Gua DNA repair inhibition
Tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (2b) 4-bromobenzyloxy Boc, bromo, ether ~400.27 Antiviral agent development; bromine enables cross-coupling reactions
Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate 3-fluoro-4-amino on piperidine Boc, amine, fluoro (chiral) 248.29 Chiral building block for stereospecific drug candidates
Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate 2-(trifluoromethyl)phenyl Boc, trifluoromethyl, dihydropyridine 328.35 Intermediate for trifluoromethylated bioactive molecules

Biological Activity

Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate (CAS No. 1488342-80-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H23FN2O2
  • Molecular Weight : 294.36 g/mol
  • CAS Number : 1488342-80-8

The compound features a piperidine ring substituted with a tert-butyl group and an amino-fluorophenoxy moiety, which contributes to its biological properties.

Research indicates that compounds containing fluorinated phenyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The presence of the trifluoromethyl group in similar structures has been shown to significantly increase potency against various biological targets, including serotonin receptors and enzymes involved in neurotransmitter uptake .

Pharmacological Effects

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of the fluorine atom's position and the nature of substituents on the piperidine ring. For instance:

CompoundActivityNotes
This compoundPotential antidepressantFluorine enhances receptor binding
Non-fluorinated analogReduced activityLack of fluorine decreases potency

These findings highlight that modifications to the structure can lead to significant changes in biological activity.

Case Studies

  • In Vivo Studies : A study investigating the effects of similar piperidine derivatives on animal models showed a marked improvement in mood-related behaviors, supporting the hypothesis that these compounds may act as effective antidepressants .
  • In Vitro Assays : In vitro assays have demonstrated that compounds with similar structures inhibit key enzymes involved in neurotransmitter metabolism, suggesting a mechanism for their potential therapeutic effects .

Safety and Toxicology

While detailed toxicological data for this compound is limited, related compounds generally exhibit low toxicity profiles under controlled conditions. Safety data sheets indicate that precautions should be taken to avoid exposure, as with many chemical compounds used in research settings .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

  • Piperidine functionalization : Introduction of the 4-amino-3-fluorophenoxy group via nucleophilic aromatic substitution or coupling reactions under inert atmospheres .
  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen, followed by deprotection under acidic conditions (e.g., HCl in dioxane) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ ~1.4 ppm for tert-butyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₆H₂₃FN₂O₃, MW: 294.36 g/mol) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N ratios .

Q. What safety precautions are critical during handling?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if dust is generated .
  • Ventilation : Work in a fume hood to minimize inhalation risks .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Temperature Control : Maintain reaction temperatures between 0–25°C during sensitive steps (e.g., Boc protection) to prevent side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for substitution reactions to enhance reactivity .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to reduce reaction time and improve regioselectivity .

Q. How should researchers address contradictions in pharmacological data (e.g., varying receptor binding affinities)?

  • Methodological Answer :

  • Assay Validation : Replicate studies using standardized protocols (e.g., fluorescence polarization assays) to confirm binding constants .
  • Enantiomer Separation : Use chiral HPLC to isolate (R)- and (S)-enantiomers and test their individual activities, as stereochemistry significantly impacts biological interactions .
  • Computational Modeling : Perform molecular docking simulations to predict binding modes and identify structural modifications for enhanced specificity .

Q. What strategies ensure compound stability during long-term storage or under experimental conditions?

  • Methodological Answer :

  • Lyophilization : Freeze-dry the compound to prevent hydrolysis of the Boc group .
  • Inert Atmospheres : Store solutions under nitrogen or argon to avoid oxidation .
  • pH Monitoring : Maintain neutral pH in aqueous buffers to prevent degradation of the fluorophenoxy moiety .

Data Analysis and Interpretation

Q. How to resolve discrepancies in spectroscopic data (e.g., unexpected peaks in NMR)?

  • Methodological Answer :

  • 2D NMR Techniques : Use COSY and HSQC to assign overlapping signals and confirm connectivity .
  • Spiking Experiments : Add authentic reference compounds to identify impurities .

Q. What are the implications of fluorine substitution on biological activity?

  • Methodological Answer :

  • Metabolic Stability : Fluorine at the 3-position reduces metabolic clearance by blocking cytochrome P450 oxidation .
  • Receptor Binding : The electron-withdrawing effect of fluorine enhances hydrogen bonding with target proteins (e.g., kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.